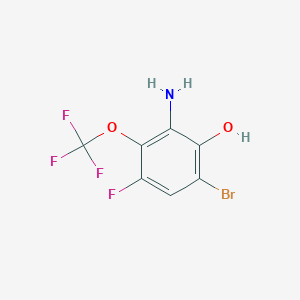
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of amino, bromo, fluoro, and trifluoromethoxy groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromo-6-fluorophenol: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-3-fluorophenol: Similar structure but lacks the amino and trifluoromethoxy groups.
2-Amino-4-bromo-6-(trifluoromethoxy)phenol: Similar structure but lacks the fluoro group.
Uniqueness
The uniqueness of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol lies in the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H4BrF4NO2 |
|---|---|
Peso molecular |
290.01 g/mol |
Nombre IUPAC |
2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-2-1-3(9)6(4(13)5(2)14)15-7(10,11)12/h1,14H,13H2 |
Clave InChI |
GGNZMQWAPBYUFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)N)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


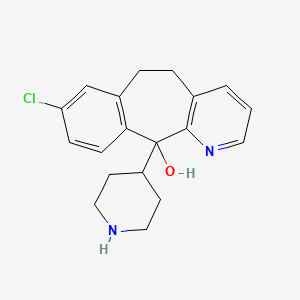
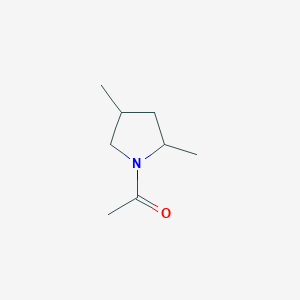

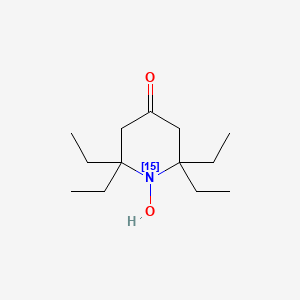

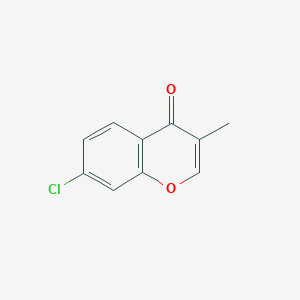
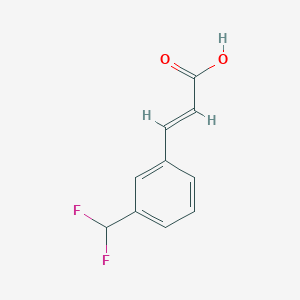
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
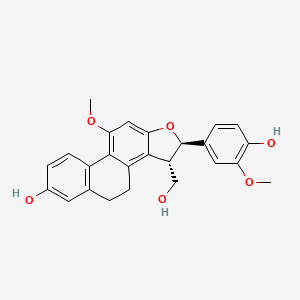
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
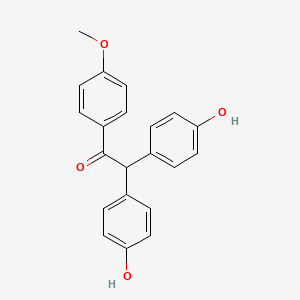
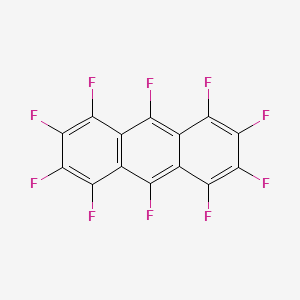
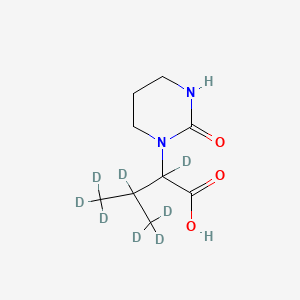
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
